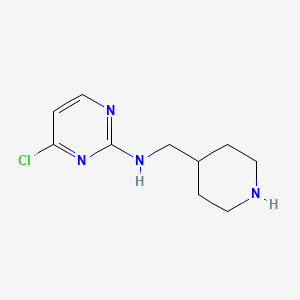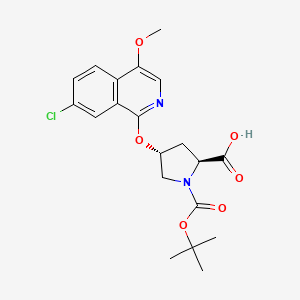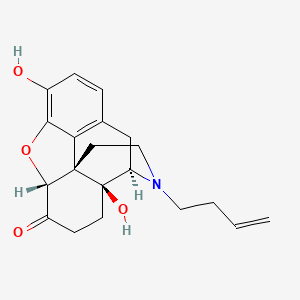
5'(R)-C-Methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'(R)-C-Methyladenosine is a nucleoside analog that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a purine base attached to a deoxyhexofuranose sugar, making it a valuable subject of study in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'(R)-C-Methyladenosine typically involves the coupling of a purine base with a deoxyhexofuranose derivative. One common method includes the use of triphenylphosphine and diethyl azodicarboxylate to facilitate the regio- and stereospecific formation of the desired nucleoside analog . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5'(R)-C-Methyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to new analogs with potential therapeutic applications.
Substitution: Substitution reactions, particularly on the purine base, can introduce functional groups that enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 5'(R)-C-Methyladenosine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, affecting the replication and transcription processes. This makes it a valuable tool for studying genetic mechanisms and developing antiviral therapies .
Medicine
In medicine, this compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a potential candidate for the treatment of viral infections and certain types of cancer .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical
Mechanism of Action
The mechanism of action of 5'(R)-C-Methyladenosine involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA replication and RNA transcription, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material .
Comparison with Similar Compounds
Similar Compounds
- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purin-6-one
- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purine-6-thione
Uniqueness
Compared to similar compounds, 5'(R)-C-Methyladenosine stands out due to its specific structure and the unique properties it imparts. Its ability to be incorporated into nucleic acids and disrupt genetic processes makes it particularly valuable in antiviral and anticancer research .
Properties
CAS No. |
57237-22-6 |
|---|---|
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14) |
InChI Key |
DJUZHNZMVHIRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(1,3-Benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B8269846.png)









![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)
